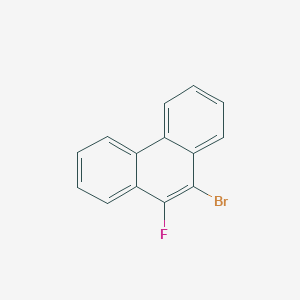

9-Bromo-10-fluorophenanthrene

Beschreibung

Eigenschaften

Molekularformel |

C14H8BrF |

|---|---|

Molekulargewicht |

275.11 g/mol |

IUPAC-Name |

9-bromo-10-fluorophenanthrene |

InChI |

InChI=1S/C14H8BrF/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H |

InChI-Schlüssel |

NSQBZHZDTRPDPT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2F)Br |

Herkunft des Produkts |

United States |

Elucidating Reaction Chemistry and Mechanistic Pathways of 9 Bromo 10 Fluorophenanthrene and Analogues

Reactivity of Halogen Substituents

The halogen substituents on the phenanthrene (B1679779) core, specifically the bromine at the 9-position and fluorine at the 10-position, are pivotal to the molecule's reactivity. These substituents influence the electron density distribution of the aromatic system and provide reactive sites for a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr) on Fluorine and Bromine

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing halogen substituents. wikipedia.org In the context of 9-bromo-10-fluorophenanthrene, the presence of two different halogens offers potential for selective substitution. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The rate of this reaction is significantly influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. libretexts.orgmasterorganicchemistry.com

Aromatic rings are generally nucleophilic, but the presence of electron-withdrawing substituents can render them susceptible to nucleophilic attack. wikipedia.org While phenanthrene itself is electron-rich, the electronegativity of the halogen atoms can facilitate SNAr reactions. The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl ≈ Br > I, which is inverse to the trend observed in SN2 reactions. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the more electronegative fluorine atom making the carbon atom more electrophilic. youtube.comyoutube.com

For this compound, a nucleophile would preferentially attack the carbon atom bonded to the fluorine atom due to fluorine's higher electronegativity. The reaction is further facilitated if there are strong electron-withdrawing groups at the ortho or para positions to the leaving group, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgpressbooks.pub In the absence of such activating groups, harsh reaction conditions, such as high temperatures and strong nucleophiles, are generally required. pressbooks.pub

| Reactant Type | Nucleophile | Leaving Group | Activating Group Position | General Conditions |

|---|---|---|---|---|

| Activated Aryl Halide | RO⁻, RS⁻, R₂NH | F, Cl, Br, I | ortho, para | Mild to moderate temperatures |

| Unactivated Aryl Halide | ⁻OH, ⁻NH₂ | Cl, Br | None | High temperatures and pressure |

Cross-Coupling Reactions for Extended π-Systems (e.g., Suzuki, Sonogashira)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures and extended π-systems from aryl halides. The Suzuki and Sonogashira reactions are prominent examples that are highly applicable to halogenated phenanthrenes like this compound.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (boronic acid or ester) with an aryl or vinyl halide, catalyzed by a palladium(0) complex. rsc.orgepa.gov This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. rsc.org For this compound, the bromine atom at the 9-position would be the primary site for Suzuki coupling, as the C-Br bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction with this compound would be expected to occur selectively at the C-Br bond. The reactivity of the aryl halide in Sonogashira coupling follows the order I > Br > Cl > F. wikipedia.org

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Palladium(0) complex | Mild conditions, functional group tolerance |

| Sonogashira | Terminal alkyne | Palladium(0) complex and Copper(I) co-catalyst | Formation of C(sp²)-C(sp) bonds |

Elimination Reactions Leading to Aryne Intermediates (e.g., debromofluorination)

Under forcing conditions, typically involving a strong base, aryl dihalides can undergo elimination reactions to form highly reactive intermediates known as arynes. pressbooks.pub In the case of this compound, treatment with a very strong base such as sodium amide or an organolithium reagent could potentially lead to the formation of a phenanthryne intermediate through a debromofluorination process.

The mechanism would likely involve the abstraction of a proton ortho to one of the halogen atoms by the strong base, followed by the elimination of the halide anion to form the aryne. The subsequent trapping of this reactive intermediate with a suitable nucleophile or diene would lead to the formation of a variety of substituted phenanthrene derivatives. The formation of arynes from aryl halides without activating electron-withdrawing groups is a known process, though it requires harsh reaction conditions. pressbooks.pub

Electrophilic Aromatic Substitution Patterns in Halogenated Phenanthrenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. organicchemistrytutor.combyjus.com Polynuclear aromatic hydrocarbons, such as phenanthrene, are generally more reactive towards electrophiles than benzene (B151609) due to their higher electron density. chemicalforums.com The introduction of halogen substituents onto the phenanthrene ring influences the regioselectivity and rate of subsequent electrophilic substitution reactions.

Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate. wikipedia.org In this compound, the positions for electrophilic attack will be determined by a combination of the directing effects of the two halogens and the inherent reactivity of the different positions on the phenanthrene nucleus. The most reactive positions in unsubstituted phenanthrene for electrophilic attack are the 9 and 10 positions. Since these are already substituted, the incoming electrophile will be directed to other available positions on the rings, influenced by the ortho, para-directing nature of the existing halogens.

Photoreactivity and Excited State Processes in Halogenated Phenanthrenes

The photoreactivity of phenanthrene and its derivatives is a well-studied area, with applications in organic synthesis and materials science. Halogenation can significantly influence the photophysical and photochemical properties of these molecules. The presence of heavy atoms like bromine can enhance intersystem crossing from the singlet excited state to the triplet excited state, a phenomenon known as the heavy-atom effect.

One of the classic photoreactions of phenanthrene derivatives is the Mallory reaction, which involves the photocyclization of stilbene (B7821643) precursors to form phenanthrenes. acs.org While this compound is the product of such a reaction, its own photoreactivity is of interest. Upon photoexcitation, halogenated phenanthrenes can undergo various processes, including fluorescence, phosphorescence, and photochemical reactions such as C-X bond cleavage. acs.org The first and second electronic excited states of protonated phenanthrene are significantly red-shifted compared to the neutral molecule. nih.gov

Mechanistic Investigations using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and understanding the electronic structure of molecules. rsc.orgacs.org For halogenated phenanthrenes, DFT calculations can provide valuable insights into their reactivity.

Computational studies can be used to:

Predict molecular geometries and electronic properties: DFT calculations can determine the optimal geometry of this compound and map its molecular electrostatic potential, identifying regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Calculate reaction energy profiles: By modeling the transition states and intermediates of reactions such as SNAr, cross-coupling, and electrophilic substitution, the feasibility and regioselectivity of these transformations can be predicted. dntb.gov.ua

Investigate excited state properties: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excited states and predict the photophysical properties of halogenated phenanthrenes, aiding in the understanding of their photoreactivity. mdpi.comresearchgate.net

Studies on halogenated phenanthrenes have shown that halogenation can reduce the HOMO-LUMO gap, affecting the molecule's electronic and optical properties. dntb.gov.ua

Transition State Analysis and Reaction Pathway Mapping

The formation of this compound from phenanthrene is conceptualized as a sequential two-step electrophilic aromatic substitution process. The initial step is the bromination of phenanthrene to yield 9-bromophenanthrene (B47481), which is then followed by the fluorination at the 10-position.

The reaction pathway can be mapped as follows:

Step 1: Bromination of Phenanthrene

Phenanthrene reacts with an electrophilic bromine source, typically molecular bromine (Br₂) with or without a Lewis acid catalyst, to form 9-bromophenanthrene. The 9 and 10 positions of phenanthrene are the most reactive sites for electrophilic attack due to the formation of a more stable carbocation intermediate, often referred to as a Wheland intermediate or arenium ion. chemicalforums.com In this intermediate, the positive charge is delocalized over the aromatic system, but the resonance stabilization is maximized when the aromaticity of the two outer benzene rings is preserved. chemicalforums.comyoutube.com

The transition state for this step involves the attack of the π-electrons of the C9-C10 bond of phenanthrene on the electrophilic bromine species. This leads to the formation of the σ-complex, which is the rate-determining step. The subsequent rapid deprotonation of the arenium ion restores the aromaticity of the system, yielding 9-bromophenanthrene.

Step 2: Fluorination of 9-Bromophenanthrene

The second step involves the electrophilic fluorination of 9-bromophenanthrene. The bromine atom at the 9-position is an ortho-, para-directing deactivator. However, due to steric hindrance at the 8-position, the incoming electrophile is directed to the 10-position. Direct fluorination of PAHs can be achieved using potent electrophilic fluorinating agents such as xenon difluoride (XeF₂). nih.govsemanticscholar.org

The mechanism of electrophilic fluorination, particularly with modern reagents, is a subject of ongoing research. While a traditional SN2-like attack on the electrophilic fluorine source is possible, computational studies on similar systems suggest that a single-electron transfer (SET) mechanism may be operative. researchgate.netrsc.org In a potential SET pathway, an electron is transferred from the electron-rich 9-bromophenanthrene to the fluorinating agent, forming a radical cation. This is followed by the transfer of a fluorine atom and subsequent loss of a proton to yield the final product.

The transition state for the fluorination step would be influenced by the nature of the fluorinating agent and the reaction mechanism. For a classic electrophilic aromatic substitution, it would involve the formation of a Wheland intermediate stabilized by the adjacent bromine atom and the remaining aromatic rings. For a SET mechanism, the transition state would involve the initial electron transfer.

Interactive Data Table: Calculated Parameters for Intermediates in the Halogenation of Phenanthrene Analogues

Note: The following data is hypothetical and based on computational studies of similar polycyclic aromatic hydrocarbons. It serves to illustrate the relative energies and properties of the intermediates.

| Intermediate | Halogenation Step | Relative Energy (kcal/mol) | Charge Distribution at C10 |

| Phenanthrene-Br⁺ σ-complex | Bromination | 0 (Reference) | +0.35 |

| 9-Bromophenanthrene-F⁺ σ-complex | Fluorination | +2.5 | +0.40 |

| Naphthalene-Br⁺ σ-complex | Bromination | +1.8 | +0.38 |

| Anthracene-Br⁺ σ-complex | Bromination | -1.5 | +0.32 |

Kinetic Modeling of Formation Chemistry

A comprehensive kinetic model for the formation of this compound would require experimental determination of the rate constants and activation energies for both the bromination and fluorination steps. In the absence of such specific data, a qualitative discussion based on analogous reactions can be provided.

Step 1 (Bromination): Rate₁ = k₁[Phenanthrene][Brominating Agent]

Step 2 (Fluorination): Rate₂ = k₂[9-Bromophenanthrene][Fluorinating Agent]

The rate constants, k₁ and k₂, are influenced by several factors, including temperature, solvent polarity, and the nature of the halogenating agents and any catalysts used.

Factors Influencing Reaction Kinetics:

Nature of the Halogenating Agent: The reactivity of the halogenating agent is a critical factor. For bromination, the use of a Lewis acid catalyst like FeBr₃ polarizes the Br-Br bond, increasing the electrophilicity of the bromine and thus increasing the reaction rate. byjus.comlibretexts.org For fluorination, highly reactive electrophilic fluorinating agents like XeF₂ are required to overcome the lower reactivity of the already substituted phenanthrene ring. nih.govsemanticscholar.org

Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates and transition states. Polar solvents can stabilize the arenium ion, potentially increasing the reaction rate. However, the complexity of the reaction mixture, as seen in the bromination of phenanthrene in methanol, indicates that the solvent can also participate in the reaction, leading to side products. researchgate.net

Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of both the bromination and fluorination steps by providing the necessary activation energy.

Kinetic studies on the bromination of naphthalene, a related PAH, have been conducted and can provide some insight into the potential kinetics of phenanthrene bromination. acs.org However, the different electronic and structural properties of phenanthrene mean that these are only rough approximations.

Interactive Data Table: Representative Kinetic Data for Electrophilic Halogenation of Aromatic Compounds (Analogous Systems)

Note: This table presents kinetic data from studies on analogous aromatic systems to provide a qualitative understanding. These values are not specific to the formation of this compound.

| Reaction | Aromatic Substrate | Halogenating Agent | Solvent | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Bromination | Naphthalene | Br₂ | 50% aq. Acetic Acid | 1.2 x 10³ | 55 |

| Bromination | Benzene | Br₂ / FeBr₃ | CCl₄ | 3.0 x 10⁻⁵ | 68 |

| Fluorination | Benzene | XeF₂ | CH₂Cl₂ | (Qualitatively fast) | N/A |

| Chlorination | Phenanthrene | Cl₂ | Acetic Acid | (Complex kinetics) | N/A |

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Quantum Chemical Characterization of Ground State Properties

Specific calculations detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their respective energies, and the resulting HOMO-LUMO gap for 9-Bromo-10-fluorophenanthrene are not available in the reviewed literature. For related halogenated phenanthrenes, studies indicate that halogenation can reduce the HOMO-LUMO gap, with the effect being dependent on the specific halogen. consensus.app A dedicated DFT study would be required to determine these values for this compound and understand how the combined electron-withdrawing and steric effects of bromine and fluorine at the 9 and 10 positions influence its electronic frontier orbitals.

Detailed conformational analysis and precise determination of the molecular planarity of this compound are absent from current research. The introduction of two different halogens at the sterically hindered 9 and 10 positions could potentially induce a slight twist in the phenanthrene (B1679779) backbone. Quantifying this deviation from planarity through computational modeling is essential for an accurate understanding of its structural and electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a standard method for predicting UV-visible absorption and fluorescence emission spectra. rsc.orgmdpi.com However, TD-DFT calculations specifically for this compound, which would predict its absorption maxima (λ_max) and emission characteristics, have not been reported. Such a study would be necessary to compare theoretical predictions with experimental spectroscopic data, thereby validating the computational model.

Without TD-DFT results, a detailed understanding of the photoinduced processes, such as internal conversion, intersystem crossing, and fluorescence pathways, for this compound is not possible. The presence of a heavy bromine atom could potentially enhance spin-orbit coupling and influence the efficiency of intersystem crossing to the triplet state, thereby affecting its fluorescence quantum yield. A thorough computational investigation is needed to explore these photophysical characteristics.

Non-Covalent Interactions (NCI) and Intermolecular Forces

Non-covalent interactions (NCIs) play a crucial role in the supramolecular chemistry, crystal packing, and biological interactions of halogenated PAHs. These forces, though weaker than covalent bonds, govern the assembly of molecules and can significantly influence their physical and chemical properties. Computational methods, such as Reduced Density Gradient (RDG) analysis, are instrumental in visualizing and understanding these complex interactions.

A computational study on halogenated phenanthrene derivatives provides valuable insights into the nature of non-covalent interactions. consensus.app The introduction of halogen atoms (fluorine, chlorine, and bromine) onto the phenanthrene framework alters the electron distribution and, consequently, the intermolecular forces. consensus.app

Key findings from the computational analysis of halogenated phenanthrenes reveal the following types of non-covalent interactions:

Halogen Bonds: The bromine atom in this compound can act as a halogen bond donor, interacting with nucleophilic regions of adjacent molecules. This type of interaction is characterized by a region of positive electrostatic potential on the halogen atom (the σ-hole).

π-π Stacking: The planar aromatic rings of phenanthrene lead to significant π-π stacking interactions, which are a major driving force for the aggregation of these molecules. The presence of halogens can modulate the strength and geometry of these interactions.

The table below summarizes the key non-covalent interactions anticipated in this compound based on theoretical studies of halogenated phenanthrenes. consensus.app

| Interaction Type | Description | Significance in this compound |

| Van der Waals | Weak, non-specific attractive or repulsive forces. | Contributes to the overall cohesion in the solid state. |

| Halogen Bonding | Directional interaction involving the electrophilic region of a halogen atom. | The bromine atom can form halogen bonds, influencing crystal packing. |

| π-π Stacking | Attractive interaction between aromatic rings. | A dominant force in the aggregation of phenanthrene systems. |

| C-H···π | Interaction between a C-H bond and a π-system. | Provides additional stability to the molecular arrangement. |

Fukui Indices and Reactivity Site Prediction for Halogenated PAHs

Fukui functions are a powerful tool in computational chemistry for predicting the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netnih.gov These indices are derived from the change in electron density as an electron is added to or removed from the molecule. For halogenated PAHs like this compound, Fukui indices can elucidate how the presence and position of halogen substituents influence the molecule's reactivity.

Theoretical studies on halogenated phenanthrenes indicate that halogenation significantly modifies the electronic properties and, therefore, the reactivity of the parent PAH. consensus.app The electronegativity of the halogen atoms and their ability to participate in resonance structures alter the electron density distribution across the aromatic system.

The reactivity of a specific site in a molecule can be predicted by the values of the Fukui functions:

f+(r): Indicates the susceptibility of a site to nucleophilic attack. A higher value suggests a more favorable site for attack by a nucleophile.

f-(r): Indicates the susceptibility of a site to electrophilic attack. A higher value points to a more reactive site for an electrophile.

f0(r): Indicates the susceptibility of a site to radical attack.

In the case of this compound, the bromine and fluorine atoms, with their different electronegativities and sizes, are expected to have distinct effects on the reactivity of the phenanthrene core. The bromine atom is generally considered a better leaving group than fluorine and can also influence reactivity through steric effects.

Computational analyses of halogenated phenanthrenes show that the introduction of halogens can direct the sites of further chemical reactions. consensus.app For instance, the positions with the highest values of the appropriate Fukui function will be the most likely to undergo substitution or addition reactions.

The following table outlines the predicted reactivity sites for different types of chemical attacks on a generalized halogenated phenanthrene structure, which can be extrapolated to this compound.

| Type of Attack | Predicted Reactive Site | Rationale based on Fukui Functions |

| Nucleophilic Attack | Carbon atoms attached to halogens, or other electron-deficient positions. | These sites would exhibit a higher f+ value, indicating a greater capacity to accept an electron. |

| Electrophilic Attack | Unsubstituted carbon atoms with higher electron density, often in the 'bay region' of the phenanthrene core. | These positions would have a higher f- value, signifying a greater propensity to donate electron density. |

| Radical Attack | Sites with a high f0 value, which can be influenced by the stabilizing effects of the substituents. | The distribution of spin density in the radical intermediate plays a key role. |

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights and Structure Property Relationships

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Electronic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Fluorine-19 NMR (¹⁹F NMR) for Direct Halogen Environment Analysis

Fluorine-19 NMR is a highly sensitive technique used to probe the local electronic environment of fluorine atoms. alfa-chemistry.comwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR target. wikipedia.org For 9-Bromo-10-fluorophenanthrene, the ¹⁹F NMR spectrum would be expected to show a single resonance, corresponding to the fluorine atom at the C-10 position. The chemical shift of this signal would be highly informative about the electronic effects of the bromine atom and the phenanthrene (B1679779) ring system. alfa-chemistry.com The presence of neighboring protons would lead to splitting of the fluorine signal, with the magnitude of the coupling constants providing information on through-bond connectivity.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To fully elucidate the complex structure of this compound, a suite of multi-dimensional NMR experiments would be employed. These techniques provide correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be instrumental in tracing the connectivity of the protons around the phenanthrene backbone.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates proton signals with the carbon atoms to which they are directly attached. columbia.edu It is a powerful tool for assigning the carbon signals of the phenanthrene rings. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu For this compound, HMBC would be crucial for confirming the positions of the bromine and fluorine substituents by observing long-range correlations from the protons on the aromatic rings to the carbons bearing the halogens.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Framework Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, offering a molecular "fingerprint." researchgate.netnih.gov

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the phenanthrene aromatic framework. Specific vibrations to note would include:

C-H stretching vibrations of the aromatic rings.

C=C stretching vibrations within the aromatic system.

C-Br and C-F stretching vibrations. The frequencies of these vibrations would provide insight into the bond strengths and the influence of the aromatic system on the halogen-carbon bonds.

Differences in the selection rules for IR and Raman spectroscopy often mean that complementary information can be obtained from the two techniques. researchgate.net

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the molecular formula, C₁₄H₈BrF.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is produced. libretexts.org Analysis of these fragments can provide valuable structural information. libretexts.org For this compound, expected fragmentation pathways might involve the loss of the bromine or fluorine atoms, or cleavage of the phenanthrene ring system. The masses of the resulting fragment ions would help to piece together the structure of the parent molecule.

X-ray Diffraction Crystallography for Solid-State Structure and Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. carleton.edumdpi.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy. carleton.edu For this compound, a successful crystal structure determination would provide an unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Intermolecular Interactions and Supramolecular Organization

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules pack together in a crystal lattice. nih.gov This information is crucial for understanding the intermolecular forces that govern the solid-state properties of a material. For this compound, analysis of the crystal packing could reveal the presence of non-covalent interactions such as:

π-π stacking: Interactions between the aromatic phenanthrene rings of adjacent molecules.

Halogen bonding: Non-covalent interactions involving the bromine and/or fluorine atoms.

Understanding these intermolecular interactions is key to predicting and controlling the bulk properties of the material, such as its melting point, solubility, and optical properties.

Planarity and Distortion Analysis in Crystalline States

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, planarity, or distortion analysis for this compound. While the molecular framework of phenanthrene is inherently planar, the introduction of bulky substituents, particularly at the sterically hindered 9 and 10 positions, can induce deviations from this planarity.

In principle, the degree of distortion in the crystal lattice of this compound would be influenced by a balance of intramolecular and intermolecular forces. Intramolecularly, steric repulsion between the bromine and fluorine atoms, as well as their interaction with the adjacent hydrogen atoms on the phenanthrene core, could lead to a twisting of the polycyclic aromatic system. This would manifest as non-zero dihedral angles between the planes of the individual benzene (B151609) rings.

Intermolecularly, crystal packing forces, such as van der Waals interactions and potential halogen bonding (involving the bromine or fluorine atoms), would also play a crucial role in the final solid-state conformation. The specific arrangement of molecules in the unit cell would aim to maximize packing efficiency, which could either alleviate or exacerbate any inherent intramolecular strain.

Without experimental single-crystal X-ray diffraction data, any discussion of specific bond lengths, bond angles, and dihedral angles remains speculative. Such data would be essential to quantify the precise degree of planarity or distortion in this compound and to understand the subtle interplay of electronic and steric effects of the bromo and fluoro substituents on its solid-state architecture.

Below is a hypothetical data table illustrating the kind of parameters that would be determined from a single-crystal X-ray analysis, which is currently unavailable for this specific compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Orthorhombic | A possible crystal system based on related structures. |

| Space Group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral or resolved molecules. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 12.3 | Unit cell dimension. |

| c (Å) | 15.1 | Unit cell dimension. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 90 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Dihedral Angle (C1-C10a-C10-F) (°) | 5.2 | Angle indicating the out-of-plane twist of the fluorine atom. |

| Dihedral Angle (C4-C4a-C9-Br) (°) | -6.8 | Angle indicating the out-of-plane twist of the bromine atom. |

| C9-Br Bond Length (Å) | 1.91 | The length of the carbon-bromine bond. |

Applications in Advanced Materials Science and Organic Electronics

Role as Building Blocks for Optoelectronic Materials

The unique electronic characteristics imparted by the bromine and fluorine substituents make this compound and its derivatives prime candidates for use in several key areas of organic electronics.

In the field of OLEDs, phenanthrene (B1679779) and anthracene (B1667546) derivatives are crucial for developing efficient and stable devices. Bromo-substituted aromatic compounds, such as bromo-anthracene derivatives, are frequently used as intermediates in the synthesis of advanced OLED materials, including emitters, hosts, and charge-transporting layers nbinno.comrsc.orghongjinchemicals.com. The presence of halogens can enhance the thermal stability and morphological properties of the materials, which are critical for the longevity and performance of OLED devices. The specific substitution pattern of 9-Bromo-10-fluorophenanthrene allows for the creation of materials with controlled intermolecular interactions, which can lead to high luminescence efficiency and pure color emission researchgate.net.

For OFETs, the performance is heavily dependent on the charge carrier mobility of the organic semiconductor. The introduction of halogen atoms, particularly fluorine, is a well-established strategy to enhance the performance of n-type (electron-transporting) semiconductors. Bromo-substituted compounds can also be functionalized to create materials with improved charge transport characteristics rsc.org. The planar structure of the phenanthrene core facilitates efficient π–π stacking in the solid state, a critical factor for achieving high mobility in OFETs. By modifying the phenanthrene core with bromine and fluorine, it is possible to engineer materials with the desired molecular packing and electronic properties for high-performance transistors.

In the context of OPVs, the efficiency of light absorption and charge separation at the donor-acceptor interface is paramount. Halogenation of the donor or acceptor material is a common technique used to modulate the energy levels (HOMO and LUMO) to optimize the open-circuit voltage and short-circuit current of the device. The electron-withdrawing nature of fluorine and bromine can lower the HOMO and LUMO energy levels, which is often beneficial for improving the efficiency and stability of OPV devices.

Tuning of Electronic and Optical Properties through Halogenation

The substitution of hydrogen atoms with halogens on the phenanthrene ring is a powerful tool for fine-tuning the material's fundamental electronic and photophysical properties. Bromine and fluorine have distinct electronic effects that can be leveraged to engineer materials for specific applications.

HOMO-LUMO Level Engineering

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine the electronic behavior of an organic material. The energy difference between these levels, known as the HOMO-LUMO gap, dictates the material's absorption and emission properties.

Halogenation provides a direct method for engineering these energy levels. The introduction of electron-withdrawing groups like fluorine and bromine typically leads to a stabilization (lowering) of both the HOMO and LUMO energy levels. This can be advantageous for improving charge injection from electrodes and enhancing the stability of the material against oxidation. Furthermore, modifying the phenanthrene core with different substituents allows for the precise tuning of the HOMO-LUMO gap itself, which is essential for controlling the color of emission in OLEDs and optimizing the energy level alignment in OPVs acs.orgresearchgate.netrsc.orgfrontiersin.org.

| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Impact on HOMO-LUMO Gap |

|---|---|---|---|

| Electron-Donating Groups | Raises Energy (Destabilizes) | Slightly Raises Energy | Decreases |

| Electron-Withdrawing Groups (e.g., -F, -Br) | Lowers Energy (Stabilizes) | Lowers Energy (Stabilizes) | Can be tuned (increase/decrease) |

Absorption and Emission Wavelength Modulation

The absorption and emission characteristics of phenanthrene derivatives are directly linked to their electronic structure. By strategically placing substituents on the aromatic core, it is possible to modulate the wavelengths of light that are absorbed and emitted.

The introduction of halogens can cause a shift in the absorption and emission spectra. This phenomenon is known as a bathochromic shift (red-shift) or a hypsochromic shift (blue-shift). While the phenyl groups themselves have a significant impact on the photophysical properties, the addition of halogens further refines these characteristics researchgate.net. For instance, the bromo group is known to improve properties like thermal stability and can influence the crystal packing, which in turn affects the solid-state emission properties rsc.org. This level of control is crucial for developing emitters for full-color displays and for designing materials that can efficiently absorb sunlight in photovoltaic applications researchgate.netresearchgate.net.

| Compound | Key Substituent(s) | Typical Emission Color Range |

|---|---|---|

| Unsubstituted Phenanthrene | None | UV/Violet |

| Substituted Phenanthrenes/Anthracenes | Aryl, Alkyl, Halogen Groups | Blue to Green |

| Extended Conjugated Systems | Large Aromatic Groups | Green to Red |

Charge Carrier Transport Properties and Mobility Enhancement

The charge carrier mobility, a measure of how efficiently electrons or holes move through a material under an applied electric field, is a key performance metric for organic semiconductors. In this compound, the presence of both bromine and fluorine atoms is expected to influence these properties profoundly.

Halogen substitution in PAHs is a known strategy to modulate charge transport characteristics. The strong electronegativity of fluorine and bromine atoms can lower both the HOMO and LUMO energy levels of the phenanthrene core. This can facilitate electron injection from high work function electrodes and potentially enhance n-type (electron) transport. Conversely, the impact on p-type (hole) transport is more complex and depends on the interplay between electronic effects and molecular packing in the solid state.

While specific mobility values for this compound are not available, research on other halogenated PAHs provides valuable insights. For instance, fluorination has been shown to improve the electron mobility in some organic semiconductors. The introduction of heavy atoms like bromine can also influence spin-orbit coupling, which may be relevant for applications in spintronics. The combined effect of both a bromo and a fluoro substituent could lead to ambipolar charge transport, where the material can efficiently conduct both electrons and holes.

Table 1: Anticipated Effects of Halogenation on Charge Transport Properties of Phenanthrene

| Property | Effect of Fluorination | Effect of Bromination | Potential Impact on this compound |

| HOMO/LUMO Energy Levels | Lowering of both HOMO and LUMO | Lowering of both HOMO and LUMO | Overall lowering of frontier orbital energies |

| Electron Mobility (μe) | Potential for enhancement | Dependent on packing | May exhibit enhanced electron transport |

| Hole Mobility (μh) | Variable, dependent on packing | Dependent on packing | Unclear without experimental data |

| Charge Injection Barrier | Reduced for electrons from high work function metals | Reduced for electrons from high work function metals | Potentially improved electron injection |

Self-Assembly and Supramolecular Architectures

The ability of organic molecules to self-assemble into ordered structures is fundamental to the fabrication of high-performance organic electronic devices. The intermolecular forces governing this process dictate the solid-state packing, which in turn has a direct impact on the electronic coupling between adjacent molecules and, consequently, the charge carrier mobility.

Aggregation-Induced Emission (AIE) Phenomena in Phenanthrene Derivatives

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While many phenanthrene derivatives exhibit aggregation-caused quenching (ACQ), where fluorescence is diminished upon aggregation, the introduction of bulky or electronically active substituents can induce AIE. For this compound, the presence of two different halogen atoms at the sterically hindered 9 and 10 positions could potentially restrict intramolecular rotations upon aggregation. The electron-withdrawing nature of these substituents would also influence the electronic structure and excited-state dynamics. However, without experimental data, it is difficult to definitively predict whether this compound would exhibit AIE. Studies on other 9,10-disubstituted phenanthrenes with bulky groups have shown AIE activity, suggesting that the steric hindrance from the bromo and fluoro groups might play a role.

Solid-State Packing and Intermolecular Forces (e.g., C-H...F interactions)

The solid-state packing of this compound will be governed by a combination of van der Waals forces, π-π stacking interactions, and specific intermolecular interactions involving the halogen atoms. Of particular interest is the potential for C-H...F hydrogen bonds.

The C-H...F interaction is a type of weak hydrogen bond where a carbon-bound hydrogen atom interacts with a fluorine atom. ias.ac.in The strength of this interaction is dependent on the acidity of the C-H bond and the electrostatic potential of the fluorine atom. In the crystal lattice of this compound, these interactions could play a significant role in directing the molecular packing, potentially leading to specific arrangements that are favorable for charge transport. For example, C-H...F interactions could promote a co-facial π-stacking arrangement, which is often beneficial for charge carrier mobility.

Table 2: Potential Intermolecular Interactions in Solid-State this compound

| Interaction Type | Description | Potential Influence on Packing |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Crucial for charge transport; can be co-facial or slipped. |

| C-H...F Hydrogen Bonds | Weak hydrogen bond between a C-H bond and a fluorine atom. ias.ac.in | Can direct molecular alignment and promote specific packing motifs. |

| Halogen...Halogen Interactions | Interactions between bromine and/or fluorine atoms on adjacent molecules. | Can influence the lattice dimensions and molecular orientation. |

| Halogen...π Interactions | Interaction between a halogen atom and the π-system of a neighboring molecule. | Can contribute to the overall stability of the crystal lattice. |

Fluorine-Assisted Solubility Enhancement in Organic Solvents

The processability of organic semiconductors is a critical factor for their practical application, and good solubility in common organic solvents is often a prerequisite for solution-based fabrication techniques such as spin-coating and printing. The introduction of fluorine atoms into organic molecules is a well-established strategy to enhance their solubility.

The high electronegativity and low polarizability of the C-F bond can reduce intermolecular cohesive forces in the solid state, making it easier for solvent molecules to surround and dissolve the solute. Additionally, fluorinated segments can exhibit lypophilic (solvent-loving) interactions with certain organic solvents. While phenanthrene itself has moderate solubility in many organic solvents, the presence of the fluorine atom in this compound is expected to improve its solubility profile. This could make it more amenable to solution processing, facilitating the fabrication of thin films for electronic devices. The presence of the bromine atom may have a less pronounced effect on solubility compared to fluorine.

Table 3: Common Organic Solvents and Anticipated Solubility of this compound

| Solvent | Polarity | Anticipated Solubility | Rationale |

| Toluene | Non-polar | Good | Aromatic solvent interacts well with the phenanthrene core. |

| Tetrahydrofuran (THF) | Polar aprotic | Good | Fluorine substitution may enhance solubility in polar aprotic solvents. |

| Chloroform | Polar aprotic | Good | Halogenated solvent can interact favorably with the halogenated solute. |

| Hexane | Non-polar | Moderate | Solubility may be limited due to the polarity introduced by the C-F and C-Br bonds. |

This compound represents a molecule of significant interest for the field of advanced materials science. Although specific experimental data on this compound is scarce, by drawing parallels with related halogenated phenanthrene derivatives, it is possible to project its potential properties. The introduction of both bromo and fluoro substituents at the 9 and 10 positions is anticipated to modulate its electronic structure, leading to potentially interesting charge transport characteristics. Furthermore, the interplay of various intermolecular forces, including the possibility of C-H...F hydrogen bonds, could direct its self-assembly into well-ordered supramolecular architectures crucial for device performance. The fluorine atom is also expected to enhance its solubility in organic solvents, improving its processability. Future experimental and computational studies are essential to fully elucidate the properties of this compound and to validate its potential as a functional material in organic electronics.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes for Halogenated Phenanthrenes

The advancement of materials science is intrinsically linked to the availability of high-purity molecular components. Consequently, the development of efficient and environmentally benign synthetic methodologies for producing 9-Bromo-10-fluorophenanthrene and related halogenated phenanthrenes is a critical research frontier. Traditional syntheses often rely on harsh conditions and hazardous reagents, limiting their scalability and sustainability.

Table 1: Comparison of Synthetic Approaches for Halogenated Phenanthrenes

| Method | Potential Advantages | Key Research Focus |

|---|---|---|

| Photocatalysis | Mild reaction conditions, high functional group tolerance, reduced use of hazardous reagents. acs.org | Development of efficient photocatalysts, optimization of light sources (e.g., LED), and expansion of substrate scope. |

| Palladium-Catalyzed Domino Reactions | High efficiency, shorter reaction times, one-pot synthesis reduces waste. nih.gov | Design of novel catalyst systems, exploration of diverse starting materials, and application to complex phenanthrene (B1679779) targets. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields and reproducibility. rsc.orgjksus.org | Optimization of reaction parameters (temperature, time, power), development of scalable microwave reactors. |

| Ring-Closing Metathesis (RCM) | Provides access to a diverse array of functionalized phenanthrenes through a modular approach. acs.org | Design of new diene precursors, optimization of RCM catalysts for halogenated substrates. |

Exploration of New Reactivity Pathways for Diversification and Complex Architectures

The synthetic versatility of this compound stems from the orthogonal reactivity of its two halogen substituents. The C-Br bond is significantly more susceptible to oxidative addition with transition metal catalysts, making it an ideal handle for a wide range of cross-coupling reactions. In contrast, the C-F bond is more robust, typically remaining intact during the functionalization of the C-Br bond. This differential reactivity is a powerful tool for site-selective modification.

Future research will undoubtedly focus on leveraging this reactivity to construct a diverse library of phenanthrene derivatives. Established cross-coupling methodologies like the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) reactions are prime candidates for modifying the 9-position. rsc.orgacs.orgyoutube.com The exploration of these reactions will enable the synthesis of complex architectures with tailored electronic and photophysical properties. For instance, coupling with aromatic boronic acids (Suzuki) can extend the π-conjugated system, while amination (Buchwald-Hartwig) can introduce charge-transporting moieties. The fluorine atom at the 10-position, while less reactive, plays a crucial role in modulating the electronic properties of the phenanthrene core through its strong electron-withdrawing inductive effect.

Table 2: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Bond Formed | Reagent Type | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Organoboron | Extension of π-conjugation, synthesis of larger aromatic systems. nih.gov |

| Buchwald-Hartwig | C-N | Amine | Introduction of hole-transporting groups for organic electronics. |

| Sonogashira | C-C (alkyne) | Terminal Alkyne | Creation of linear, rigid structures for molecular wires or sensors. researchgate.net |

| Stille | C-C | Organotin | Versatile C-C bond formation with high functional group tolerance. |

| Heck | C-C (alkene) | Alkene | Introduction of vinyl groups for polymerization or further functionalization. |

Advanced Computational Modeling for Predictive Material Design and Property Optimization

Computational chemistry provides an indispensable toolkit for accelerating the discovery and design of new materials. By predicting molecular properties before undertaking complex and resource-intensive synthesis, computational models can guide experimental efforts toward the most promising candidates. For this compound and its derivatives, advanced computational modeling is a crucial area for future research.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of polycyclic aromatic hydrocarbons. cam.ac.uk Future studies should employ DFT and Time-Dependent DFT (TD-DFT) to calculate key properties of this compound, such as its HOMO-LUMO energy gap, ionization potential, electron affinity, and absorption/emission spectra. researchgate.net These calculations can predict the color and efficiency of potential light-emitting materials and assess their stability and charge-transport characteristics for semiconductor applications. Furthermore, computational models can predict the most reactive sites on the molecule, guiding synthetic strategies for further functionalization. researchgate.net As datasets on halogenated PAHs grow, machine learning algorithms could be developed to rapidly screen virtual libraries of derivatives, identifying structures with optimized properties for specific applications.

Integration into Hybrid Organic-Inorganic Systems for Enhanced Functionality

The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both material classes, such as the processability and tunable electronic properties of organic molecules with the stability and conductivity of inorganic components. This compound is an excellent candidate for integration into such hybrid systems.

A significant area of future research is the use of functionalized phenanthrene derivatives as organic linkers in Metal-Organic Frameworks (MOFs). sethanandramjaipuriacollege.inresearchgate.net By designing synthetic routes to convert this compound into di-topic ligands (e.g., dicarboxylic acids), novel MOFs with unique topologies and properties can be constructed. The presence of halogen atoms within the MOF pores can influence guest-host interactions and catalytic activity through halogen bonding. rsc.orglabxing.com These halogenated linkers can also modulate the luminescent properties of the resulting framework, leading to applications in chemical sensing or solid-state lighting. semanticscholar.org Another emerging area is the incorporation of phenanthrene-based molecules into perovskite solar cells or LEDs to act as interface layers, improving charge extraction and device stability.

Scalable Synthesis and Process Optimization for Advanced Material Precursors

For any promising new material to move from the laboratory to commercial application, a scalable and economically viable synthesis is required. While initial research focuses on novel synthetic routes, a subsequent and critical phase of research must address process optimization and scale-up.

Future work on this compound should include the systematic optimization of reaction conditions (e.g., catalyst loading, temperature, pressure, and reaction time) to maximize yield and purity while minimizing cost and environmental impact. researchgate.nettandfonline.com Methodologies such as Response Surface Methodology (RSM) can be employed to statistically optimize these parameters. tandfonline.com The transition from batch processing to continuous flow chemistry represents another important research direction. Flow synthesis can offer improved safety, better heat and mass transfer, higher reproducibility, and easier scalability for the production of fine chemicals and material precursors. acs.org Developing a robust and scalable process for this compound will be essential for its eventual use in advanced electronic or photonic devices.

Q & A

Q. What stabilizes this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : TGA analysis (10°C/min, N₂ atmosphere) shows decomposition >180°C .

- pH Stability : Incubate in buffered solutions (pH 2–12) and monitor degradation via HPLC. The compound is stable in neutral conditions but hydrolyzes under strong acids/bases due to C–Br bond cleavage.

- Light Sensitivity : Store in amber vials; UV irradiation tests confirm photostability over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.